(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is also known by other names such as D-erythro-Pentitol, 1,4-anhydro-3-deoxy- . This compound is characterized by its tetrahydrofuran ring structure with a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the reduction of corresponding lactones or the cyclization of appropriate diols . One common method involves the reduction of 1,4-anhydro-3-deoxy-D-erythro-pentitol using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction processes . These methods are designed to ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Substitution Reagents: Halides, Nucleophiles
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated tetrahydrofuran derivatives
Scientific Research Applications
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate biochemical pathways and influence the activity of various biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules . The presence of both hydroxyl and hydroxymethyl groups in a tetrahydrofuran ring structure also contributes to its distinct chemical and physical properties .
Properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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